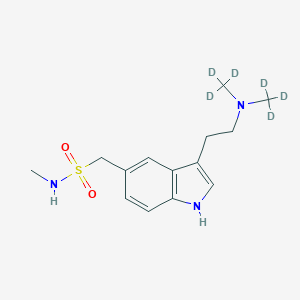

Sumatriptan-d6

Vue d'ensemble

Description

Sumatriptan-d6 is used to treat acute migraine headaches in adults . It works in the brain to relieve the pain from migraine headaches and belongs to the group of medicines called triptans . It is also an agonist of the serotonin (5-HT) receptor subtypes 5-HT1B and 5-HT1D .

Molecular Structure Analysis

Sumatriptan-d6 has a molecular formula of C14H21N3O2S . Its structure consists of N,N-dimethyltryptamine bearing an additional (N-methylsulfamoyl)methyl substituent at position 5 .Physical And Chemical Properties Analysis

Sumatriptan-d6 has a molecular weight of 301.44 g/mol . It is a sulfonamide and a member of tryptamines . It is functionally related to a N,N-dimethyltryptamine .Applications De Recherche Scientifique

Migraine Treatment

Sumatriptan is a selective serotonin receptor agonist used for the treatment of migraine attacks . It’s one of the most effective drugs in the treatment of migraine attacks .

Modification of Physicochemical Properties

The pharmacological action of sumatriptan, in particular its antiallodynic and antihyperalgesic properties, can be enhanced due to modification of its physicochemical properties by inclusion in selected cyclodextrins . This results in changes of its qualities such as dissolution and permeability through artificial biological membranes .

Interaction with Cyclodextrin Cavities

The inclusion of sumatriptan into β-cyclodextrin and 2-hydroxylpropylo-β-cyclodextrin by kneading was confirmed with the use of spectral and thermal methods . This allows for a precise indication of the domains of sumatriptan responsible for its interaction with cyclodextrin cavities .

Enhanced Dissolution Profiles

The inclusion of sumatriptan in complex with cyclodextrins significantly modifies its dissolution profiles by increasing the concentration of sumatriptan in complexed form in an acceptor solution compared to in its free form .

Increased Permeability

Following complexation, sumatriptan manifested an enhanced ability to permeate through artificial biological membranes in a gastro-intestinal model for both cyclodextrins at all pH values .

Improved Pharmacological Response

As a consequence of the greater permeability of sumatriptan and its increased dissolution from the complexes, an improved pharmacological response was observed when cyclodextrin complexes were applied .

Mécanisme D'action

Target of Action

Sumatriptan-d6, like its parent compound Sumatriptan, is a serotonin receptor agonist . It primarily targets the 5-HT1B and 5-HT1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system . These receptors play a crucial role in the regulation of mood, appetite, and sleep, and are also involved in the constriction of smooth muscles in the blood vessels .

Mode of Action

Sumatriptan-d6 interacts with its targets, the 5-HT1B and 5-HT1D receptors, by binding to them . This binding action leads to vasoconstriction of extracerebral blood vessels and reduces neurogenic inflammation associated with antidromic neuronal transmission . This interaction results in changes in the blood flow within the brain, which is believed to alleviate the symptoms of migraines and cluster headaches .

Biochemical Pathways

The biochemical pathways affected by Sumatriptan-d6 involve the serotonin (5-HT) system. By acting as an agonist at the 5-HT1B and 5-HT1D receptors, Sumatriptan-d6 can influence the serotonergic signaling pathways . The activation of these receptors leads to the constriction of dilated blood vessels, a common occurrence in migraine attacks . Additionally, it inhibits the release of pro-inflammatory neuropeptides, reducing inflammation in the affected areas .

Pharmacokinetics

Sumatriptan-d6, similar to Sumatriptan, undergoes first-pass metabolism following oral administration, resulting in a low bioavailability of around 14% . It is predominantly metabolized by monoamine oxidase A (MAO A) to an inactive indole acetic acid metabolite, which then undergoes ester glucuronide conjugation . The elimination half-life of Sumatriptan is approximately 2 hours .

Result of Action

The molecular and cellular effects of Sumatriptan-d6’s action primarily result in the relief of migraine and cluster headache symptoms. By causing vasoconstriction and reducing inflammation, it alleviates the pain associated with these conditions . Furthermore, the activation of 5-HT1B and 5-HT1D receptors can lead to a decrease in the release of certain neuropeptides, further contributing to its therapeutic effects .

Action Environment

The action, efficacy, and stability of Sumatriptan-d6 can be influenced by various environmental factors. For instance, factors such as the presence of other medications, the patient’s age, and the state of the patient’s liver function (which can affect the rate of first-pass metabolism) can all impact the effectiveness of Sumatriptan-d6 . Additionally, the route of administration can also influence its bioavailability and onset of action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKPFRSPSRPDEB-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649421 | |

| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sumatriptan-d6 | |

CAS RN |

1020764-38-8 | |

| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

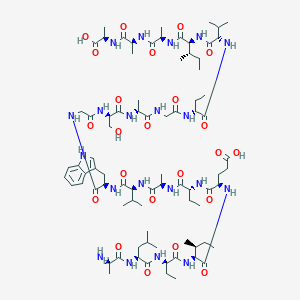

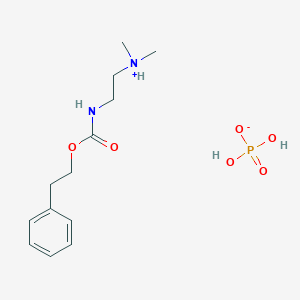

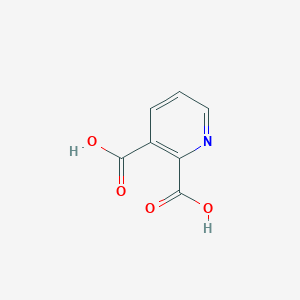

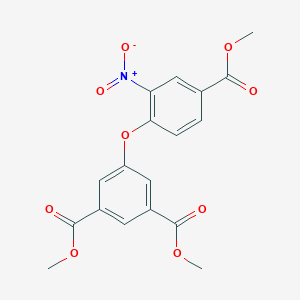

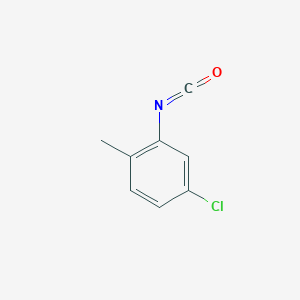

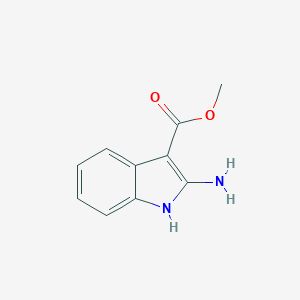

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)

![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)

![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)

![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)